molecular formula C20H22N2O2 B7699084 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide

1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide

Cat. No. B7699084
M. Wt: 322.4 g/mol
InChI Key: IAJYLBKLXLQIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. This compound has been shown to have potent anti-inflammatory effects, with a mechanism of action that involves inhibition of the Janus kinase (JAK) family of enzymes.

Mechanism of Action

1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide is a selective inhibitor of JAK1, which is a member of the JAK family of enzymes that play a key role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, this compound blocks the downstream signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-23 (IL-23). This results in a reduction in inflammation and immune cell activation, which is beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases. In these studies, this compound reduced the levels of various pro-inflammatory cytokines, including IL-6, IFN-γ, and IL-23. Additionally, this compound reduced the infiltration of immune cells into inflamed tissues, which is a hallmark of inflammatory diseases. These effects were observed at doses that were well-tolerated, with no significant adverse effects.

Advantages and Limitations for Lab Experiments

1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK1, which makes it a useful tool for studying the role of JAK1 in various biological processes. Additionally, this compound has been shown to have a favorable safety profile, which is important for studies involving animal models. However, one limitation of using this compound in lab experiments is its cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the development of 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may have potential in the treatment of certain types of cancer, where inhibition of JAK1 signaling may be beneficial. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various disease settings.

Synthesis Methods

The synthesis of 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide involves several steps, including the preparation of the key intermediate 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxylic acid, which is then converted to the final product using standard chemical reactions. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to have potent anti-inflammatory effects, with a favorable safety profile. These results have led to the initiation of clinical trials to evaluate the efficacy and safety of this compound in humans.

properties

IUPAC Name

N-methyl-1-(4-phenylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-21-19(23)17-11-13-22(14-12-17)20(24)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYLBKLXLQIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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